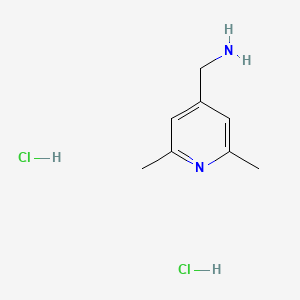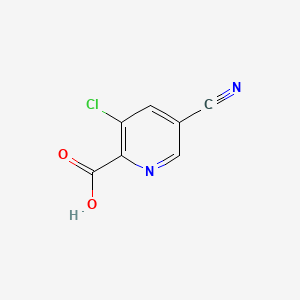
5-AMINO-15N-LEVULINIC ACID HCL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-AMINO-15N-LEVULINIC ACID HCL, also known as Aminolevulinic Acid Hydrochloride, is a hydrochloride that is the monohydrochloride of 5-aminolevulinic acid . It is a metabolic pro-drug that is converted into the photosensitizer protoporphyrin IX (PpIX), which accumulates intracellularly . It is widely utilized in photodynamic therapy of diseases namely, Paget’s disease and human papillomavirus (HPV) infection-associated cervical condylomata acuminata .
Molecular Structure Analysis
The molecular formula of 5-AMINO-15N-LEVULINIC ACID HCL is C5H10ClNO3 . The InChI representation is InChI=1S/C5H9NO3.ClH/c6-3-4 (7)1-2-5 (8)9;/h1-3,6H2, (H,8,9);1H/i6+1; .Chemical Reactions Analysis
5-aminolevulinic acid hydrochloride is metabolised to protoporphyrin IX, a photoactive compound which accumulates in the skin . It is used in combination with blue light illumination for the treatment of minimally to moderately thick actinic keratosis of the face or scalp .Physical And Chemical Properties Analysis
The molecular weight of 5-AMINO-15N-LEVULINIC ACID HCL is 168.58 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass is 168.0319558 g/mol . The Topological Polar Surface Area is 80.4 Ų . The Heavy Atom Count is 10 .科学的研究の応用
Application in Drug Synthesis
Levulinic acid (LEV), a biomass-derived chemical, is crucial for synthesizing various value-added chemicals. Its applications in drug synthesis are multifaceted, demonstrating its potential in cancer treatment, medical materials, and more. Its ability to act as a raw material or as a component in synthesizing related derivatives makes it invaluable in pharmaceutical research. For instance, it can modify chemical reagents or act as linkers to connect pharmaceutical reagents with carriers, thus playing a significant role in forming pharmaceutical intermediates and active functional groups, which simplifies the synthesis process and reduces costs (Zhang et al., 2021).
Emerging Uses in Brain Tumor Surgery
5-Aminolevulinic acid (5-ALA) has been approved by the FDA as an optical imaging agent for gliomas, aiding in the visualization of malignant tissue during surgery. Its use in fluorescence-guided surgery (FGS) offers significant potential for improving surgical outcomes, demonstrating robust and reproducible visualization of high-grade glioma tissue. This technique has seen extensive study and application across various regions, underscoring its importance in enhancing tumor resection and patient outcomes (Díez Valle, Hadjipanayis, & Stummer, 2019).
Innovations in Photodynamic Therapy
5-ALA's role extends into photodynamic therapy (PDT), where its application alongside red LED light has been explored in endodontic treatment. This combination has proven effective in reducing bacterial counts significantly, offering a novel approach to treating infections within the endodontic field. Such innovative applications highlight 5-ALA's versatility and effectiveness in medical treatments beyond traditional methodologies (D’Ercole et al., 2022).
Contribution to Green Chemistry
The catalytic conversion of carbohydrate biomass into levulinic acid, a precursor for various chemicals including 5-AMINO-15N-LEVULINIC ACID HCL, exemplifies the shift towards greener and sustainable chemical processes. This transformation underpins the broader application of levulinic acid in producing eco-friendly solvents and chemicals, aligning with the principles of green chemistry and sustainability (Ramli & Amin, 2020).
Safety And Hazards
5-AMINO-15N-LEVULINIC ACID HCL should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
CAS番号 |
116571-80-3 |
|---|---|
製品名 |
5-AMINO-15N-LEVULINIC ACID HCL |
分子式 |
C5H10ClNO3 |
分子量 |
168.582 |
IUPAC名 |
5-azanyl-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |
InChIキー |
ZLHFONARZHCSET-NWZHYJCUSA-N |
SMILES |
C(CC(=O)O)C(=O)CN.Cl |
同義語 |
5-AMINO-15N-LEVULINIC ACID HCL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



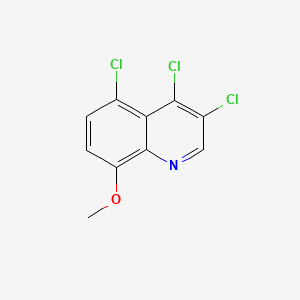
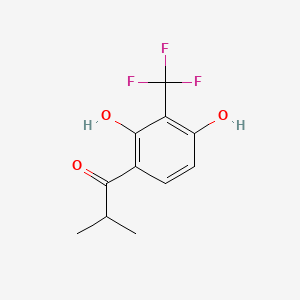
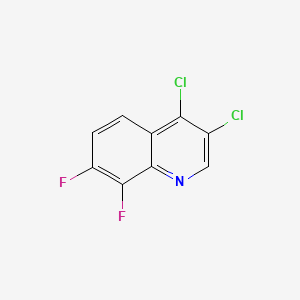
![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)
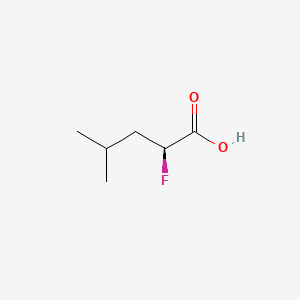
![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)
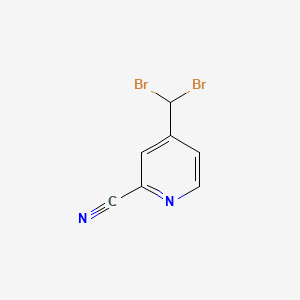
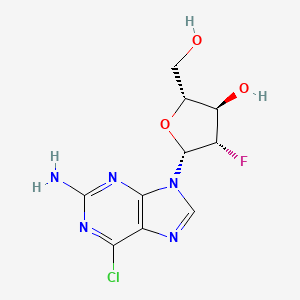
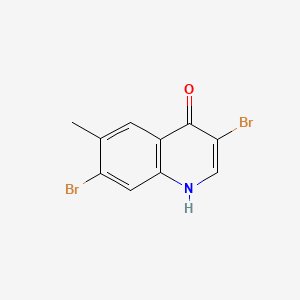
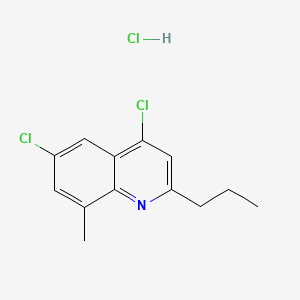
![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)
